1-ethyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with ethyl, phenyl, and phenylethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3-aminopyridine and ethyl acetoacetate in the presence of a base can form the pyrazolo[3,4-b]pyridine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the phenyl and phenylethyl groups. This can be achieved using reagents such as phenylboronic acid and phenylethyl bromide under palladium-catalyzed cross-coupling conditions.
Amidation: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be done by reacting the intermediate compound with an appropriate amine, such as phenylethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ETHYL-6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but lacks the phenylethyl group.
6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but lacks the ethyl group.
1-ETHYL-6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID: Similar structure but has a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-ETHYL-6-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of both ethyl and phenylethyl groups, which may contribute to its distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-ethyl-6-phenyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-3-27-22-20(15-24-27)19(14-21(26-22)18-12-8-5-9-13-18)23(28)25-16(2)17-10-6-4-7-11-17/h4-16H,3H2,1-2H3,(H,25,28) |
InChI Key |
TYOQYCANPUTZIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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